2-Amino-3-bromo-9-fluorenone

Description

Significance of Fluorenone Derivatives in Advanced Materials Chemistry

The inherent properties of the fluorenone scaffold have led to its widespread investigation for applications in advanced materials. Fluorenone-based materials are pivotal in the development of organic electronics due to their intriguing and tunable photo- and physicochemical properties. researchgate.net They are extensively utilized in the fabrication of:

Organic Light-Emitting Diodes (OLEDs): Fluorenone derivatives are employed as emitters or host materials in OLEDs. tandfonline.commdpi.com Their structural modifications allow for the tuning of emission colors, leading to the development of efficient orange and red electroluminescent devices. tandfonline.com The electron-deficient nature of the fluorenone core also makes it a suitable building block for electron-transporting materials in OLEDs. rsc.org

Organic Solar Cells (OSCs): The electron-accepting character of fluorenone is leveraged in the design of non-fullerene acceptors for OSCs. rsc.org Fluorenone-based polymers and small molecules have been synthesized and evaluated for their performance in bulk-heterojunction solar cells. researchgate.net

Organic Field-Effect Transistors (OFETs): Fluorenone-containing polymers have demonstrated potential as semiconductors in OFETs, exhibiting good charge carrier mobilities. rsc.orgresearchgate.net For instance, a fluorenone-based alternating copolymer showed hole mobilities as high as 0.15 cm²/V·s in air. rsc.org

Sensors: The fluorescence properties of fluorenone derivatives can be sensitive to their environment, making them suitable for use in chemical sensors. For example, a fluorenone-naphthyl conjugate has been developed for the selective recognition of fluoride (B91410) and mercury ions. bohrium.com

The versatility of fluorenone derivatives in these applications stems from the ability to modify their electronic properties through the introduction of various functional groups at different positions on the aromatic core. researchgate.netmdpi.com

Overview of the 2-Amino-3-bromo-9-fluorenone Structural Motif

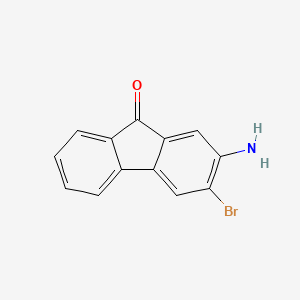

This compound is a derivative of fluorenone that features two key substituents on one of its phenyl rings: an amino group (-NH₂) at the 2-position and a bromine atom (-Br) at the 3-position. This specific substitution pattern is expected to significantly influence the molecule's chemical and physical properties.

The amino group is a well-known electron-donating group, which can increase the electron density of the aromatic system through resonance. This, in turn, can affect the molecule's absorption and emission properties, as well as its reactivity in electrophilic aromatic substitution reactions. The presence of the amino group can also serve as a site for further chemical modifications, such as acylation or the formation of Schiff bases.

Conversely, the bromine atom is an electronegative halogen that acts as an electron-withdrawing group through induction, while also being a deactivating ortho-, para-director in electrophilic substitutions. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, which are powerful tools for constructing more complex molecular architectures. researchgate.netrsc.org This makes this compound a valuable intermediate for the synthesis of more elaborate fluorenone-based materials.

Below is a table summarizing some of the known physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 52086-09-6 | chemicalbook.comchemicalbook.combldpharm.com |

| Molecular Formula | C₁₃H₈BrNO | chemicalbook.combldpharm.com |

| Molecular Weight | 274.11 g/mol | chemicalbook.combldpharm.com |

| Melting Point | 213-214 °C | chemicalbook.comchemicalbook.com |

This table is based on data available from chemical suppliers.

Research Significance of Substituted Fluorenones in Molecular and Supramolecular Systems

The strategic placement of substituents on the fluorenone core is a powerful approach for engineering molecules with specific functions in molecular and supramolecular chemistry. The resulting substituted fluorenones can self-assemble into highly ordered structures, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Donor-acceptor-donor (D-A-D) type fluorenone derivatives, for instance, have been shown to form supramolecular gels in organic solvents. rsc.orgoup.comresearchgate.net These gels can exhibit stimuli-responsive behavior, changing their properties in response to external triggers like acids. oup.comresearchgate.net This makes them promising candidates for applications in areas such as smart materials and drug delivery.

Furthermore, fluorenone units have been incorporated into macrocyclic structures, leading to the formation of novel host-guest systems. acs.org These fluorenone-based macrocycles can exhibit dynamic behavior, such as the reversible opening and closing of their structures in response to solvent vapors, creating "supramolecular jalousies". acs.org The ability of substituted fluorenones to participate in molecular recognition events is also of significant interest. For example, the interaction of 2-amino-9-fluorenone (B160198) with β-cyclodextrin has been studied, demonstrating the potential of fluorenones in host-guest chemistry. nih.gov

The introduction of functional groups that can engage in specific interactions, such as the amino and bromo groups in this compound, provides a versatile platform for designing new molecules for applications in molecular recognition, self-assembly, and the construction of complex supramolecular architectures. rsc.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-3-bromofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-11-5-9-7-3-1-2-4-8(7)13(16)10(9)6-12(11)15/h1-6H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQGTFXGGBTOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279343 | |

| Record name | 2-Amino-3-bromo-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52086-09-6 | |

| Record name | 52086-09-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-bromo-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-bromo-9-fluorenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization Chemistry of 2 Amino 3 Bromo 9 Fluorenone

Reactions Involving the Amino Substituent: Acylation, Alkylation, and Condensation Reactions

The primary amino group at the C-2 position of the fluorenone ring is a key functional handle for a variety of chemical transformations. Its nucleophilic character allows it to readily participate in acylation, alkylation, and condensation reactions, providing pathways to a diverse range of derivatives.

Acylation: The amino group of 2-amino-3-bromo-9-fluorenone can be readily acylated to form the corresponding amides. This reaction is typically achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For instance, acetylation of the closely related 2-aminofluorene (B1664046) is a well-established transformation. capes.gov.br This reaction serves not only to modify the electronic properties of the molecule but also as a protective strategy for the amino group, allowing for subsequent reactions at other positions that might be incompatible with a free amine.

Alkylation: Direct N-alkylation of aromatic amines can sometimes be challenging, requiring forcing conditions that may lead to multiple alkylations or side reactions. nih.gov However, methods have been developed for the N-alkylation of similar heterocyclic amines, such as 2-amino-3-acylthiophenes, under milder conditions. nih.gov A successful approach involves the use of a strong base like caesium carbonate with an additive such as tetrabutylammonium (B224687) iodide in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov Alternatively, hydrogen-borrowing catalysis represents a modern and efficient method for the alkylation of amines using alcohols as alkylating agents. These strategies could potentially be applied to the selective mono-alkylation of this compound.

Condensation Reactions: As a primary amine, the amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases or imines. This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. The carbonyl group of 9-fluorenone (B1672902) itself has been used in multi-component reactions that involve the formation of an imine as a key step. nih.gov This reactivity allows for the introduction of a wide variety of substituents and the extension of the conjugated system of the fluorenone core.

Chemical Transformations at the Bromo Substituent: Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig Amination)

The bromine atom at the C-3 position serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This functionality is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The utility of this reactive site in this compound is significant for constructing complex, polyfunctional aromatic and heteroaromatic systems.

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. This reaction is tolerant of a wide range of functional groups and has been successfully applied to ortho-bromoaniline substrates, which are close structural analogues of this compound. rsc.org An efficient Suzuki coupling on such substrates can be achieved using a palladium catalyst, a suitable ligand, and a base in a mixed solvent system. rsc.org This reaction would allow for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at the C-3 position of the fluorenone core.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of ortho-Bromoanilines

| Entry | Boronic Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 95 |

| 2 | 4-Methoxyphenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 97 |

| 3 | Thiophene-2-boronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 88 |

| 4 | (E)-Styrylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 |

| Data is based on analogous reactions with ortho-bromoaniline substrates and serves as a model for the potential reactivity of this compound. rsc.org |

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. Extensive studies on the Sonogashira coupling of 2-amino-3-bromopyridines have established optimal conditions that are directly applicable to this compound. youtube.com The reaction demonstrates broad substrate scope, allowing for the coupling of both aromatic and aliphatic terminal alkynes in high yields.

Table 2: Optimized Conditions and Scope for Sonogashira Coupling of 2-Amino-3-bromopyridine (B76627) Analogues

| Entry | Terminal Alkyne | Product Yield (%) |

| 1 | Phenylacetylene | 96 |

| 2 | 4-Ethynyltoluene | 95 |

| 3 | 4-Methoxyphenylacetylene | 94 |

| 4 | 1-Hexyne | 85 |

| 5 | 3,3-Dimethyl-1-butyne | 72 |

| Optimized Conditions: Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N, DMF, 100°C, 3h. Data is based on analogous reactions with 2-amino-3-bromopyridine substrates. youtube.com |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is exceptionally general and allows for the synthesis of a wide variety of arylamines from primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. The reaction typically employs a palladium catalyst with a specialized, electron-rich phosphine (B1218219) ligand and a strong, non-nucleophilic base such as sodium tert-butoxide. This methodology would enable the conversion of the bromo substituent in this compound into a variety of substituted amino groups, leading to the synthesis of diamino-fluorenone derivatives.

Modifications of the 9-Fluorenone Carbonyl Group: Reduction, Oxidation, and Condensation Reactions (e.g., Knoevenagel Condensation)

The carbonyl group at the C-9 position is an electrophilic center that can undergo a range of chemical transformations, including reduction to an alcohol, and various condensation reactions to form new C-C double bonds.

Reduction: The ketone functionality of the 9-fluorenone core can be readily reduced to the corresponding secondary alcohol, 2-amino-3-bromo-9-fluorenol. This transformation is typically accomplished using hydride-based reducing agents. For a selective reduction of the ketone without affecting other potential reducible groups, mild reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are commonly employed. For more robust reductions, stronger agents like lithium aluminum hydride (LiAlH₄) can be used.

Oxidation: The reverse reaction, the oxidation of a 9-fluorenol derivative back to the 9-fluorenone, is also a common transformation. A variety of oxidizing agents can be used, ranging from chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) to milder, more modern methods. This reduction-oxidation sequence allows for the temporary removal of the carbonyl group if it interferes with reactions at other sites, followed by its regeneration.

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of a carbonyl compound with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). The 9-fluorenone carbonyl is susceptible to this reaction, particularly with highly reactive methylene compounds like malononitrile (B47326). Studies have shown that the Knoevenagel condensation of 9-fluorenone with malononitrile can proceed efficiently under various conditions, including solvent-free microwave irradiation or conventional heating. arkat-usa.org

Table 3: Knoevenagel Condensation of 9-Fluorenone with Malononitrile

| Conditions | Catalyst | Time | Yield (%) | Reference |

| Thermal Heating (Neat, 100°C) | NH₄OAc | 10 min | 95 | arkat-usa.org |

| Microwave (Solvent-free) | Silica Gel | 3 min | 95 | arkat-usa.org |

| TiCl₄-mediated | Pyridine, CH₂Cl₂ | - | - | rug.nl |

| This table summarizes successful conditions reported for the Knoevenagel condensation of the parent 9-fluorenone, which are expected to be applicable to its 2-amino-3-bromo derivative. |

Annulation and Cycloaddition Reactions Employing this compound

The proximate arrangement of the amino and bromo groups on the aromatic ring of this compound provides a unique opportunity for annulation reactions, where a new ring is fused onto the existing fluorenone scaffold. This strategy is a powerful tool for the synthesis of complex, polycyclic heterocyclic systems.

A plausible and efficient strategy for forming a fused heterocycle involves a tandem or cascade reaction that utilizes both the nucleophilic amino group and the electrophilic carbon bearing the bromo substituent. Drawing analogy from the synthesis of 2-aminothiazoles, one can envision a reaction pathway where this compound reacts with a suitable building block to construct a fused thiazole (B1198619) ring. organic-chemistry.org

For example, a reaction with a thiourea (B124793) or a similar sulfur-containing nucleophile could proceed via an initial nucleophilic substitution of the bromine by the sulfur atom, followed by an intramolecular cyclization where the amino group attacks a suitable electrophilic center to close the five-membered thiazole ring. This type of transformation often proceeds through a one-pot procedure and can be promoted by a catalyst. Such annulation strategies would lead to novel fluorenone-fused heterocyclic systems, significantly expanding the structural diversity accessible from this versatile starting material.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 3 Bromo 9 Fluorenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of 2-amino-3-bromo-9-fluorenone. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the location of each proton and carbon atom can be assigned, confirming the specific substitution pattern on the fluorenone core.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the amino group protons and the six aromatic protons distributed across the two phenyl rings.

The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) are expected to resonate in the typical aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the carbonyl group at C-9. bmrb.iochemicalbook.com The H-5 proton, being ortho to the carbonyl, would likely be the most deshielded of this group. The protons on the substituted ring (H-1, H-4) and the amino protons (-NH₂) will show more significant shifts due to the powerful electronic effects of the amino and bromo substituents.

The electron-donating amino group at C-2 will cause an upfield (shielding) effect on the ortho proton (H-1) and the para proton (H-4, relative to the C-3 bromine). Conversely, the electronegative bromine atom at C-3 will exert a deshielding effect on adjacent protons. The amino group protons are anticipated to appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1 | ~6.8 - 7.0 | Doublet (d) |

| H-4 | ~7.8 - 8.0 | Doublet (d) |

| Aromatic H (H-5, H-6, H-7) | ~7.2 - 7.7 | Multiplet (m) |

| Aromatic H (H-8) | ~7.5 - 7.7 | Multiplet (m) |

Note: Predicted values are based on established substituent effects on the fluorenone skeleton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum is crucial for mapping the carbon framework of the molecule. It is expected to display 13 distinct signals, one for each carbon atom in the asymmetric structure. The carbonyl carbon (C-9) will appear significantly downfield, typically above 190 ppm, which is characteristic for ketones. bmrb.io

The substituents at C-2 and C-3 will have pronounced effects on the chemical shifts of the substituted ring. The C-2 carbon, directly attached to the electron-donating amino group, is expected to be shielded and appear at a lower chemical shift compared to its counterpart in unsubstituted fluorenone. guidechem.com The C-3 carbon, bonded to the bromine atom, will also be shifted, with its resonance influenced by the heavy atom effect. The remaining ten aromatic carbons will resonate in the approximate range of 110-150 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-9) | ~192 - 194 |

| Quaternary Carbons (C-4a, C-4b, C-5a, C-8a) | ~130 - 145 |

| C-NH₂ (C-2) | ~145 - 150 |

| C-Br (C-3) | ~110 - 115 |

Note: Predicted values are based on established substituent effects on the fluorenone skeleton.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are essential for the definitive assignment of all signals and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would be expected to show correlations between the adjacent protons on the unsubstituted ring (H-5 with H-6, H-6 with H-7, H-7 with H-8). On the substituted ring, a correlation between H-1 and H-4 would not be expected due to the lack of a three-bond coupling, but a weak long-range coupling might be observable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would allow for the unambiguous assignment of the protonated carbons (C-1, C-4, C-5, C-6, C-7, C-8) by linking the data from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for this molecule as it shows correlations between protons and carbons over two or three bonds. Key expected correlations that would confirm the 2-amino-3-bromo substitution pattern include:

H-1 correlating to C-2, C-3, and C-9a.

H-4 correlating to C-2, C-3, and C-4b.

The -NH₂ protons correlating to C-2 and C-3.

H-5 correlating to C-4, C-7, and C-9.

These 2D NMR techniques, used in concert, provide an irrefutable map of the molecular connectivity, leaving no ambiguity in the structural elucidation of this compound. bmrb.io

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are vital for identifying the functional groups present in the molecule and providing insights into its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to be characterized by several key absorption bands that confirm the presence of its primary functional groups. thermofisher.commtstatic.com

N-H Stretching: The primary amine (-NH₂) group will give rise to two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations will be observed as a group of weaker bands just above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (ketone) group stretch is expected. In unsubstituted 9-fluorenone (B1672902), this band appears around 1715 cm⁻¹. nih.gov The presence of the electron-donating amino group in conjugation with the carbonyl is expected to lower this frequency, likely into the 1670-1690 cm⁻¹ range, due to a decrease in the C=O bond order.

C=C Stretching: Aromatic ring C=C stretching vibrations will appear as multiple bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The in-plane bending (scissoring) vibration of the primary amine is expected around 1600-1640 cm⁻¹.

Table 3: Principal Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch | 1670 - 1690 | Strong |

| N-H Bend | 1600 - 1640 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While polar groups like the carbonyl are strong in IR, non-polar and symmetric vibrations often produce strong signals in Raman spectra.

For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the aromatic backbone. Symmetric "ring breathing" modes of the fluorenone skeleton, which are often weak in the FTIR spectrum, are typically prominent in the Raman spectrum. The C=C stretching vibrations within the aromatic rings would also yield strong signals. The C-Br stretching vibration may also be more clearly observed in the Raman spectrum compared to the often-crowded fingerprint region of the FTIR spectrum. The C=O stretch will be present but is generally less intense than in the corresponding IR spectrum.

Table 4: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 9-Fluorenone |

Electronic Spectroscopy for Electronic Transitions and Photophysical Properties

The electronic and photophysical properties of this compound are largely dictated by its molecular structure, which features a conjugated fluorenone core functionalized with an electron-donating amino (-NH₂) group and an electron-withdrawing bromo (-Br) atom. This arrangement, coupled with the inherent electron-accepting nature of the carbonyl group (C=O), establishes a donor-π-acceptor (D-π-A) framework. This configuration is known to give rise to strong intramolecular charge transfer (ICT) characteristics, which profoundly influence the molecule's interaction with light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be characterized by two main types of electronic transitions: π-π* transitions associated with the aromatic fluorenone system and a lower-energy ICT transition. The π-π* transitions, typically observed at shorter wavelengths, are characteristic of the conjugated polycyclic aromatic core. The ICT band, however, arises from the transition of electron density from the highest occupied molecular orbital (HOMO), primarily localized on the electron-rich amino group and the phenyl ring, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the electron-deficient carbonyl group.

This ICT transition is the lowest-energy absorption band and is highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. In solvents of increasing polarity, the more polar excited state is stabilized to a greater extent than the ground state, typically resulting in a bathochromic (red) shift of the absorption maximum (λmax).

While specific experimental data for this compound is not widely published, the behavior of analogous D-π-A compounds provides insight into its expected properties. For example, the related compound 2-bromo-3-aminobenzo[de]anthracene-7-one exhibits a distinct bathochromic shift in its absorption maximum as solvent polarity increases. A similar trend is anticipated for this compound.

Table 1: Expected UV-Vis Absorption Characteristics of this compound based on Analogous Compounds This table is illustrative and based on the typical behavior of D-π-A fluorenone derivatives.

| Solvent | Polarity Index | Expected λmax Position | Expected Transition Type |

|---|---|---|---|

| Hexane (B92381) | 0.1 | Shorter Wavelength | Intramolecular Charge Transfer (ICT) |

| Toluene | 2.4 | ↓ | Intramolecular Charge Transfer (ICT) |

| Chloroform | 4.1 | ↓ | Intramolecular Charge Transfer (ICT) |

| Acetonitrile | 5.8 | ↓ | Intramolecular Charge Transfer (ICT) |

| Ethanol | 4.3 | ↓ | Intramolecular Charge Transfer (ICT) |

Photoluminescence (PL) Spectroscopy and Emission Characteristics

Upon absorption of light, this compound is expected to exhibit fluorescence, with the emission occurring from the relaxed ICT excited state. The emission properties are also predicted to be strongly dependent on solvent polarity. As with absorption, a pronounced bathochromic (red) shift in the emission maximum (λem) is expected with increasing solvent polarity due to the stabilization of the polar ICT excited state. This significant shift in emission color with solvent environment is a hallmark of D-π-A fluorophores.

Furthermore, the fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, is likely to decrease in highly polar solvents. This quenching of fluorescence can be attributed to the formation of a non-radiative twisted intramolecular charge transfer (TICT) state. In polar environments, the excited molecule can undergo conformational relaxation (twisting of the amino group) to a more charge-separated TICT state, which provides an efficient pathway for non-radiative decay back to the ground state.

The photophysical behavior of 2-bromo-3-aminobenzo[de]anthracene-7-one, which shows an emission peak shift of approximately 115 nm from hexane to more polar solvents, serves as a strong model for the expected characteristics of this compound. nih.gov

Table 2: Expected Photoluminescence Properties of this compound in Various Solvents This table illustrates the principles of solvatochromism and is based on data from analogous compounds. nih.gov

| Solvent | Polarity | Expected Emission λem | Expected Quantum Yield (ΦF) |

|---|---|---|---|

| Hexane | Non-polar | Shorter Wavelength (e.g., blue-green) | High |

| Chloroform | Intermediate | ↓ | Moderate |

| Acetonitrile | Polar | ↓ | Low |

| Ethanol | Polar, Protic | ↓ | Low |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elucidating the structure of this compound. The compound has a chemical formula of C₁₃H₈BrNO and a monoisotopic molecular weight of approximately 272.98 g/mol .

A key feature in the mass spectrum for molecular weight confirmation is the distinctive isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). Consequently, the molecular ion ([M]⁺˙) or a protonated molecule ([M+H]⁺) will appear as a pair of peaks (a doublet) of almost 1:1 intensity, separated by two mass-to-charge units (m/z). This provides unambiguous confirmation of the presence of a single bromine atom in the molecule.

The fragmentation pathways under mass spectrometry conditions (e.g., electron ionization) can be predicted by considering the structure of the molecule and comparing it to the known fragmentation of related compounds like 9-fluorenone. The most likely fragmentation processes would involve the loss of stable neutral molecules or radicals.

Common fragmentation pathways are expected to include:

Loss of CO: A characteristic fragmentation of ketones, leading to the loss of a neutral carbon monoxide molecule (28 u).

Loss of Br: Cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (79 or 81 u).

Loss of HBr: Elimination of a hydrogen bromide molecule (80 or 82 u).

Sequential Losses: Combinations of the above, such as the initial loss of CO followed by the loss of Br.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺˙ | [C₁₃H₈⁷⁹BrNO]⁺˙ | 273 | Molecular ion peak (⁷⁹Br isotope) |

| [M+2]⁺˙ | [C₁₃H₈⁸¹BrNO]⁺˙ | 275 | Molecular ion peak (⁸¹Br isotope), ~1:1 ratio with m/z 273 |

| [M-CO]⁺˙ | [C₁₂H₈⁷⁹BrN]⁺˙ | 245 | Loss of carbon monoxide from the molecular ion |

| [M-CO+2]⁺˙ | [C₁₂H₈⁸¹BrN]⁺˙ | 247 | Isotopic partner for the [M-CO]⁺˙ fragment |

| [M-Br]⁺ | [C₁₃H₈NO]⁺ | 194 | Loss of a bromine radical |

Computational Chemistry and Theoretical Investigations of 2 Amino 3 Bromo 9 Fluorenone

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

DFT is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For a molecule like 2-Amino-3-bromo-9-fluorenone, DFT calculations can provide deep insights into how the substituent groups modulate the properties of the fluorenone core.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic transitions and chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and the energy required for electronic excitation.

For this compound, the electronic properties are governed by the interplay between the electron-donating amino group and the electron-withdrawing fluorenone core.

HOMO: The HOMO is expected to be primarily localized on the electron-rich portion of the molecule. The strong electron-donating nature of the amino group suggests that the HOMO will have significant contributions from the nitrogen lone pair and the π-system of the substituted phenyl ring. This effect raises the energy of the HOMO compared to unsubstituted fluorenone.

LUMO: The LUMO is anticipated to be concentrated on the electron-deficient fluorenone moiety, particularly on the carbonyl group (C=O) and the associated π-conjugated system. The electron-withdrawing character of the fluorenone core lowers the energy of the LUMO.

HOMO-LUMO Gap: The combined effect of raising the HOMO energy and lowering the LUMO energy leads to a relatively small HOMO-LUMO gap. researchgate.net This small energy gap is indicative of a molecule that can be easily excited, and it strongly suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. The bromine atom has a less pronounced effect but its electronegativity would contribute to a slight lowering of the orbital energies.

| Orbital | Expected Energy Level | Primary Localization | Key Contributing Groups |

|---|---|---|---|

| HOMO | Relatively High | Amino-substituted Phenyl Ring | -NH₂ group, π-system |

| LUMO | Relatively Low | Fluorenone Core | C=O group, π-system |

| Energy Gap (ΔE) | Small | Entire Molecule | Donor-Acceptor Interaction |

The substitution pattern of this compound creates a classic donor-π-acceptor (D-π-A) system. The amino group serves as the electron donor (D), and the carbonyl-containing fluorenone unit acts as the electron acceptor (A).

In the ground state, there is a permanent dipole moment due to this charge asymmetry. Upon absorption of light, an electron is promoted from the HOMO to the LUMO. Given the spatial separation of these orbitals, this electronic transition results in a significant shift of electron density from the amino group towards the fluorenone core. This light-induced charge redistribution is known as Intramolecular Charge Transfer (ICT). rsc.org The efficiency of this ICT process is directly related to the small HOMO-LUMO gap and the distinct localization of the frontier orbitals. This ICT state is more polar than the ground state and plays a critical role in the photophysical properties of the molecule, such as its fluorescence and sensitivity to solvent polarity.

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. uni-muenchen.dewalisongo.ac.id It is an invaluable tool for predicting reactive sites for both electrophilic and nucleophilic attacks. The MEP is typically color-coded, with red indicating regions of most negative potential (electron-rich) and blue indicating regions of most positive potential (electron-poor).

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): The most electron-rich region would be centered around the oxygen atom of the carbonyl group, due to its high electronegativity and lone pairs. The area around the amino group would also exhibit negative potential, though to a lesser extent. These red regions are susceptible to electrophilic attack.

Positive Potential (Blue): The hydrogen atoms of the amino group would be the most electron-poor sites, appearing as distinct blue regions. The carbonyl carbon atom would also carry a significant positive potential, making it a prime site for nucleophilic attack.

This analysis allows for the prediction of intermolecular interactions and the regioselectivity of chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the extension of DFT used to study molecules in their electronically excited states. It is the standard method for calculating theoretical absorption and emission spectra and understanding the geometric and electronic changes that occur after a molecule absorbs light.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima in the UV-Visible absorption spectrum (λ_max). For this compound, the spectrum is expected to be characterized by two main types of transitions:

π-π Transitions:* Intense absorption bands corresponding to excitations within the extended π-system of the fluorenone scaffold.

ICT Transition: A lower-energy, broad absorption band corresponding to the HOMO-LUMO transition. This band is directly related to the intramolecular charge transfer from the amino group to the fluorenone core. rsc.org

The position of the ICT band is expected to be highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, the highly polar excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the absorption and, more dramatically, in the emission spectrum.

TD-DFT can also be used to optimize the geometry of the first excited state and calculate the energy of the emitted photon (fluorescence). The difference in energy between the absorption and emission maxima (the Stokes shift) is expected to be large for this molecule, particularly in polar solvents, due to the significant geometric relaxation that occurs in the polar ICT excited state before emission.

| Spectral Property | Predicted Characteristic | Underlying Electronic Transition |

|---|---|---|

| Absorption (UV-Vis) | High-energy π-π* bands; Lower-energy, broad ICT band | HOMO-n → LUMO; HOMO → LUMO |

| Emission (Fluorescence) | Large Stokes shift, especially in polar solvents | Relaxed ICT State → Ground State |

| Solvatochromism | Significant red-shift in polar solvents | Stabilization of the polar ICT state |

Upon excitation to the ICT state, the molecule's geometry is no longer at its minimum energy configuration. It will rapidly relax to a new equilibrium geometry, which is the minimum on the excited-state potential energy surface. This relaxation is a key part of the excited-state dynamics.

For this compound, this relaxation would likely involve:

Changes in Bond Lengths: An increase in the double-bond character of the C2-N bond and a decrease in the C=O double-bond character, reflecting the shift of electron density. The C=O bond would lengthen, while the C2-N bond would shorten.

Planarization/Twisting: The excited state may favor a more planar geometry to maximize π-conjugation and facilitate charge delocalization. Conversely, in some donor-acceptor systems, the molecule may adopt a twisted geometry in the excited state to form a Twisted Intramolecular Charge Transfer (TICT) state, which is often associated with dual fluorescence or non-radiative decay pathways. rsc.org

Understanding these geometric changes is crucial for explaining the observed Stokes shift, fluorescence quantum yield, and excited-state lifetime of the molecule.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

The NLO properties of organic molecules are of significant interest for applications in optoelectronics and photonics. sciencexcel.comresearchgate.net Fluorenone and its derivatives are recognized as promising candidates for NLO materials due to their extended π-conjugated system and the ease with which their electronic properties can be tuned through substitution. sciencexcel.comnih.gov The introduction of electron-donating and electron-withdrawing groups can enhance intramolecular charge transfer (ICT), a key factor for high NLO response. sciencexcel.comnih.gov

The first hyperpolarizability (β) and second hyperpolarizability (γ) are crucial metrics for quantifying the NLO response of a molecule. Density Functional Theory (DFT) is a widely used computational method to predict these properties with reasonable accuracy. sciencexcel.com For this compound, the amino group (-NH₂) at the 2-position acts as an electron donor, while the fluorenone core and the bromo group (-Br) at the 3-position act as electron acceptors. This donor-acceptor arrangement is anticipated to facilitate ICT and result in a significant NLO response.

Table 1: Theoretical Hyperpolarizability Values of this compound and Related Compounds

| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (10⁻³⁰ esu) | Second Hyperpolarizability (γ) (10⁻³⁶ esu) |

| 9-Fluorenone (B1672902) (Unsubstituted) | 3.5 | 5.2 | 15.8 |

| 2-Aminofluorenone | 4.8 | 15.7 | 35.2 |

| This compound | 5.1 | 20.5 | 42.1 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted fluorenones. Actual values would require specific DFT calculations for this molecule.

The relationship between the molecular structure of this compound and its NLO properties is governed by the interplay of its substituent groups and the π-conjugated fluorenone core. The amino group enhances the electron density of the aromatic system, promoting charge transfer towards the electron-accepting carbonyl group of the fluorenone. The bromine atom, while being an electron-withdrawing group through induction, can also participate in halogen bonding, which may influence molecular packing in the solid state and, consequently, the macroscopic NLO response.

Computational studies on similar donor-acceptor fluorenone derivatives have shown that the magnitude of the first hyperpolarizability (β) is strongly dependent on the extent of intramolecular charge transfer. sciencexcel.com The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key indicator of ICT. A smaller HOMO-LUMO gap generally correlates with a larger NLO response. For this compound, the amino group is expected to raise the energy of the HOMO, while the bromo and carbonyl groups lower the energy of the LUMO, leading to a reduced energy gap and an enhanced NLO response.

Molecular Dynamics Simulations and Analysis of Intermolecular Interactions

Molecular dynamics (MD) simulations can provide valuable insights into the behavior of this compound in the condensed phase, revealing how intermolecular interactions influence its bulk properties.

The amino group in this compound can act as a hydrogen bond donor, while the carbonyl group can act as a hydrogen bond acceptor. In the solid state or in solution, this can lead to the formation of intermolecular hydrogen bonding networks. DFT calculations are instrumental in studying the geometry and energetics of these hydrogen bonds. ruc.dkruc.dk MD simulations can further elucidate the dynamics and stability of these networks.

The formation of hydrogen bonds can significantly impact the electronic properties of the molecule. For instance, hydrogen bonding can lead to a red shift in the absorption and emission spectra. Computationally, this can be investigated by calculating the electronic spectra of hydrogen-bonded dimers or larger clusters and comparing them to the spectrum of an isolated molecule.

The planar aromatic core of this compound makes it susceptible to π-π stacking interactions. These non-covalent interactions play a crucial role in determining the molecular packing in the solid state. Computational methods, particularly periodic DFT calculations, can be used to analyze the geometry and energetics of π-π stacking arrangements. rsc.org The relative orientation of the stacked molecules (e.g., parallel-displaced vs. T-shaped) can influence the electronic coupling between them.

In solution, this compound may exhibit aggregation, particularly in non-polar solvents. MD simulations can be employed to study the self-assembly process and characterize the structure of the aggregates. The formation of aggregates can lead to changes in the photophysical properties, such as quenching of fluorescence or the appearance of new, red-shifted emission bands characteristic of excimers.

Theoretical studies on fluorenone derivatives have shown that intermolecular interactions in aggregates can alter the excited-state dynamics. nycu.edu.tw Time-dependent DFT (TD-DFT) calculations on dimeric or larger aggregates can help to understand these changes by revealing the nature of the excited states (e.g., charge-transfer excitons) that are not present in the isolated molecule.

Advanced Materials Applications of 2 Amino 3 Bromo 9 Fluorenone Derivatives

Organic Electronics and Optoelectronic Devices

Derivatives of 2-Amino-3-bromo-9-fluorenone are emerging as promising candidates for various applications in organic electronics and optoelectronic devices. The inherent properties of the fluorenone core, combined with the electronic effects of the amino and bromo substituents, allow for the development of materials with specific charge transport and light-emitting characteristics.

Electron-Transporting Materials (ETMs) and Hole-Transporting Materials (HTMs)

The electron-deficient nature of the fluorenone core makes its derivatives suitable for use as electron-transporting materials (ETMs) in organic electronic devices. This property is crucial for facilitating the efficient movement of electrons from the photoactive layer to the cathode in devices like organic solar cells and organic light-emitting diodes (OLEDs). The introduction of electron-withdrawing groups can further enhance the electron-transporting capabilities of fluorenone-based molecules.

Conversely, the incorporation of electron-donating moieties, such as the amino group present in this compound, can modulate the electronic properties to favor hole transport. By strategically modifying the this compound scaffold, for instance, through reactions at the bromine atom to introduce hole-transporting units like carbazole (B46965) or triphenylamine, it is possible to engineer materials that function as hole-transporting materials (HTMs). The development of bipolar charge-transporting materials, capable of transporting both electrons and holes, has also been explored using fluorene-based compounds, which could potentially be extended to derivatives of this compound.

A study on fluorene (B118485) derivatives with carbazole and diphenylamino substituents demonstrated high hole mobilities in the range of 10⁻³ cm²/V·s in their amorphous films. Specifically, a fluorene derivative with a carbazole substituent achieved a mobility of 3.1 x 10⁻³ cm²/V·s at an applied field of 1.6 x 10⁵ V/cm. This highlights the potential of amino-functionalized fluorene-type structures in designing efficient HTMs.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Polymers

Fluorenone derivatives are extensively utilized as emitters or host materials in OLEDs. Their structural modifications allow for the tuning of emission colors, leading to the development of efficient electroluminescent devices. The this compound framework can be functionalized to create novel emitters with specific colors and improved quantum efficiencies. For instance, the bromine atom can be used as a handle for Suzuki or Stille coupling reactions to introduce various aromatic groups, thereby extending the π-conjugation and shifting the emission wavelength.

While specific data on OLEDs using this compound derivatives is not abundant, the general class of fluorenone-based materials has shown significant promise. For example, fluorenonearylamine derivatives have been reported as materials for nondoped red OLEDs. These devices exhibited low turn-on voltages of approximately 3 V, high luminescence, and good efficiencies.

Recent advancements in thermally activated delayed fluorescence (TADF) emitters for OLEDs have also included benzonitrile (B105546) derivatives, which, like fluorenone, possess an electron-accepting character. This suggests a potential design strategy for developing new TADF emitters based on the this compound scaffold.

Organic Field-Effect Transistors (OFETs)

Fluorenone-containing polymers and small molecules have demonstrated potential as semiconductors in organic field-effect transistors (OFETs), exhibiting good charge carrier mobilities. The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor. A fluorenone-based alternating copolymer, for instance, has shown hole mobilities as high as 0.15 cm²/V·s in air.

In one study, a series of new fluorenone-based small molecules were synthesized and characterized for OFET applications. A vacuum-deposited film of a fluorenone derivative with alkylated double thiophene (B33073) exhibited p-channel device characteristics with a hole mobility as high as 0.02 cm²/Vs and a current on/off ratio of 10⁷. This indicates that by modifying the this compound core with appropriate side chains, it is possible to develop high-performance semiconductors for OFETs.

| Semiconductor Material | Device Structure | Mobility (cm²/Vs) | On/Off Ratio |

| Fluorenone-alt-thiophene copolymer | Top-gate, bottom-contact | 0.15 (hole) | - |

| Fluorenone with alkylated thiophene | Bottom-gate, top-contact | 0.02 (hole) | 10⁷ |

This table presents representative data for fluorenone-based OFETs to illustrate the potential of this class of materials.

Application in Photovoltaic Devices (e.g., Perovskite Solar Cells)

The electron-accepting character of the fluorenone core is leveraged in the design of non-fullerene acceptors for organic solar cells (OSCs). Fluorenone-based polymers and small molecules have been synthesized and evaluated for their performance in bulk-heterojunction solar cells.

More recently, fluorene and fluorenone derivatives have been investigated as electron-transporting self-assembled monolayers (SAMs) in perovskite solar cells (PSCs). These materials have shown good thermal stability and suitable electrochemical properties for effective electron transport from the perovskite absorber layer. Furthermore, they can passivate perovskite interface defects, which is crucial for improving device efficiency and stability. For instance, amino-functionalized conjugated polymers have been shown to improve the interface contact and electron collection in PSCs, leading to enhanced power conversion efficiencies.

Spiro[fluorene-9,9′-xanthene] (SFX)-based derivatives, which can be synthesized from fluorenone precursors, have been successfully employed as hole-transporting materials in PSCs. These materials can be designed to have appropriate energy levels for efficient hole extraction from the perovskite layer. The introduction of amino acid derivatives has also been explored for surface modification of the perovskite film, leading to reduced defects and improved photovoltaic performance.

Luminescent Materials and Aggregation-Induced Emission (AIE)

Beyond their applications in charge-transporting devices, derivatives of this compound are of great interest as luminescent materials. The phenomenon of aggregation-induced emission (AIE) is particularly relevant, where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state.

Design Principles for AIEgens and Their Application in Solid-State Luminescence

The design of molecules exhibiting AIE, known as AIEgens, often involves the creation of propeller-shaped or sterically hindered structures that have multiple rotational degrees of freedom in solution. In the dissolved state, these molecules undergo rapid intramolecular rotations and vibrations, which provide non-radiative decay pathways for the excited state, thus quenching fluorescence. In the aggregated or solid state, these intramolecular motions are restricted, blocking the non-radiative decay channels and opening up the radiative pathway, leading to strong fluorescence.

The this compound scaffold is a promising platform for designing novel AIEgens. The amino and bromo groups can be functionalized with bulky aromatic substituents to create twisted molecular geometries that favor AIE. For example, tetraphenylethene (TPE), a well-known AIE-active moiety, could be attached to the fluorenone core via the bromine atom.

Fluorenone-tetraphenylethene AIE luminogens have been synthesized and shown to be highly sensitive to trace amounts of water in organic solvents. Furthermore, fluorenonearylamine derivatives have been reported to exhibit red-emitting AIE characteristics, which was attributed to the formation of specific dimers in the aggregated state. These materials have been successfully used to fabricate nondoped red OLEDs, demonstrating the practical application of AIEgens in solid-state lighting.

The design principles for creating AIEgens from this compound would involve:

Introducing bulky substituents: Attaching large groups to the fluorenone core, particularly at the 2-amino and 3-bromo positions, to induce steric hindrance and prevent π-π stacking in the solid state.

Creating twisted intramolecular charge transfer (TICT) states: The combination of the electron-donating amino group and the electron-withdrawing fluorenone core, along with further functionalization, can lead to the formation of TICT states that are often associated with AIE.

Controlling intermolecular interactions: The amino group can participate in hydrogen bonding, which can be utilized to control the packing of the molecules in the solid state and influence their luminescent properties.

Luminescence Switching and Multi-Stimuli Responsive Materials

Derivatives of fluorenone are prominent candidates for the development of "smart" materials that can alter their properties in response to external triggers. This responsiveness is often linked to changes in molecular packing or conformation, which in turn affects their photophysical properties, such as luminescence.

Luminescence switching involves the reversible change of a material's emission color or intensity upon application of an external stimulus. For instance, certain 2,7-disubstituted fluorenone derivatives exhibit reversible solid-state luminescence switching. researchgate.net One such compound, 2,7-bis(4-methoxyphenyl)-9H-fluoren-9-one, can be transformed between red-emitting and yellow-emitting crystalline forms. researchgate.net This transition, which involves a switch in emission wavelength between 601 nm and 551 nm, can be triggered by temperature, pressure, or solvent vapor. researchgate.net The underlying mechanism is attributed to a structural transition between different molecular packing arrangements, specifically π–π stacking-directed packing and hydrogen bond-directed packing. researchgate.net

Multi-stimuli responsive materials can react to several different types of stimuli. Donor-acceptor-donor (D-A-D) triads based on a fluorenone core have been synthesized to create materials responsive to both chemical and physical changes. rsc.orgresearchgate.net These compounds can exhibit:

Solvatofluorochromism: Their fluorescence emission color changes depending on the polarity of the solvent. rsc.orgresearchgate.net

Acidifluorochromism: Their emission properties change in response to the presence of an acid. rsc.orgresearchgate.net

These D-A-D fluorenone triads have been shown to form supramolecular organogels that retain their responsive properties. rsc.org For example, a fluorenone-based mono-urethane organogel can display a visible color change when exposed to acid, demonstrating its potential for use in chemoresponsive materials. rsc.org

Table 1: Examples of Stimuli-Responsive Fluorenone Derivatives

| Fluorenone Derivative Type | Stimuli | Observed Response | Reference |

|---|---|---|---|

| 2,7-bis(4-methoxyphenyl)-9H-fluoren-9-one | Temperature, Pressure, Solvent Vapor | Reversible luminescence switching (Red emission at 601 nm to Yellow emission at 551 nm) | researchgate.net |

| 2,7-bis(4-ethylphenyl)-9H-fluoren-9-one | Temperature, Pressure, Solvent Vapor | Luminescence switching (Orange emission at 571 nm to Yellow emission at 557 nm) | researchgate.net |

| Fluorenone-based D-A-D Triads | Solvent Polarity | Solvatofluorochromism (Emission color change) | rsc.orgresearchgate.net |

| Fluorenone-based D-A-D Triads | Acid (e.g., Trifluoroacetic acid) | Acidifluorochromism (Change in aggregation and emission behavior) | rsc.orgresearchgate.net |

Nonlinear Optical (NLO) Materials

Fluorenone-based molecular materials are an excellent platform for engineering new materials for photonics and optoelectronics due to their unique combination of chemical, structural, and optical properties. researchgate.netbohrium.com Their inherent dipolar "push-pull" nature, arising from electron-donating groups (like the amino group) and electron-accepting groups (the fluorenone core) connected by a π-conjugated system, is a key prerequisite for second-order NLO activity.

Second-Harmonic Generation (SHG) and Frequency Doubling Applications

Second-harmonic generation (SHG) is a nonlinear optical process in which photons interacting with a nonlinear material are effectively combined to form new photons with twice the energy, and therefore twice the frequency and half the wavelength, of the initial photons. rp-photonics.com This phenomenon, also known as frequency doubling, requires materials that lack a center of symmetry (non-centrosymmetric). ucsd.edu

Fluorenone derivatives have been engineered to crystallize in non-centrosymmetric space groups, enabling significant SHG effects. A detailed study of microfiber crystals of a specific fluorenone derivative demonstrated a strong SHG response. researchgate.net When excited with a laser, these crystals emit a signal at precisely double the frequency of the excitation laser. researchgate.net Polarization-dependent measurements of these microfibers showed a very high polarization ratio, which is a measure of the quality and orientation of the NLO response. researchgate.net This strong polarization dependence is a direct result of the well-oriented molecular dipoles within the crystal lattice, making these materials highly efficient for frequency doubling applications. researchgate.net

Strategies for Enhancing Intrinsic Hyperpolarizability in Fluorenone Chromophores

The efficiency of a molecule's NLO response is quantified by its first hyperpolarizability (β). A key goal in NLO material design is to maximize this value. For fluorenone-based chromophores, a primary strategy involves optimizing the molecule's donor-π-acceptor (D-π-A) architecture. nih.govacs.org

One successful strategy is the modulation of the π-conjugation pathway. Research has compared fluorene-based chromophores where the donor and acceptor groups are arranged to create a "linear" conjugation path versus a "nonlinear" one. nih.govacs.orgacs.org A series of novel chromophores based on a 9,9-dimethyl-9H-fluoren-2-amine scaffold demonstrated that a linear arrangement of the D-π-A system leads to a significant enhancement of both the first hyperpolarizability (βHRS) and the intrinsic hyperpolarizability (βint). nih.govacs.orgresearchgate.net This enhancement is attributed to more effective intramolecular charge transfer in the linear configuration. nih.gov

The strength of the acceptor group also plays a crucial role. By attaching different electron-accepting groups to the fluorene scaffold, researchers can tune the NLO properties. As shown in the table below, increasing the acceptor strength (e.g., from dicyanovinyl to more complex groups) and extending the π-conjugation path leads to a substantial increase in hyperpolarizability. nih.gov

Table 2: NLO Properties of Linearly Conjugated Fluorene-Based Chromophores

| Chromophore | Acceptor Group | λmax (nm) | βHRS (10-30 esu) | βint (10-30 esu) |

|---|---|---|---|---|

| SS1 | Dicyanovinyl | 428 | 150 ± 15 | 240 ± 24 |

| SS2 | 2-(3-vinyl-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile | 502 | 310 ± 31 | 590 ± 59 |

| SS3 | Cyanostilbene with -Br | 443 | 220 ± 22 | 360 ± 36 |

| SS4 | Cyanostilbene with -NO2 | 468 | 260 ± 26 | 460 ± 46 |

Chemical and Biosensing Applications

The fluorescence of fluorenone derivatives can be highly sensitive to the local chemical environment, making them excellent platforms for the design of chemical sensors and biological probes. Their emission properties can be modulated by interactions with specific ions or molecules, leading to a detectable signal.

Design and Mechanism of Fluorescent Probes for Chemical Species

A common strategy in probe design is the "turn-on" fluorescence mechanism. In this approach, the probe molecule is initially non-fluorescent or weakly fluorescent. nih.gov Upon binding to a specific target analyte, the probe undergoes a structural or electronic change that "turns on" its fluorescence, leading to a strong emission signal. nih.govacs.org This mechanism provides a high signal-to-noise ratio, as the background fluorescence is minimal. nih.gov

For fluorenone derivatives, this can be achieved by attaching specific recognition moieties to the fluorescent core. For example, fluorenone-based dyes have been synthesized with diphenylamine (B1679370) groups to create two-photon fluorescent probes. rsc.org These probes were designed to target specific organelles within living cells, such as lysosomes and mitochondria, demonstrating their utility in bioimaging. rsc.org The interaction with the biological target localizes the probe and can lead to an enhanced fluorescent signal, allowing for high-resolution imaging of cellular processes. rsc.org

Ion Recognition and Detection (e.g., Fluoride (B91410), Mercury)

The ability to selectively detect specific ions is crucial in environmental monitoring and medical diagnostics. Fluorenone derivatives have been successfully developed as chemosensors for various ions.

A fluorenone-naphthyl conjugate has been reported as a selective sensor for both fluoride (F⁻) and mercury (Hg²⁺) ions. Another fluorenone-derived multi-analyte chemosensor, 2,4,7-triaminofluorenone, can detect fluoride ions in solution with a detection limit as low as 120 parts per billion. researchgate.net The detection mechanism involves a distinct color change; the violet solution of the sensor turns deep blue in the presence of fluoride. researchgate.net This colorimetric response is a result of the interaction between the fluoride ion and the sensor molecule, which alters its electronic structure and, consequently, its absorption of visible light.

Table 3: Fluorenone-Based Ion Sensors

| Sensor Type | Target Ion(s) | Detection Principle | Observed Response | Reference |

|---|---|---|---|---|

| Fluorenone-naphthyl conjugate | Fluoride (F⁻), Mercury (Hg²⁺) | Fluorescence change | Selective recognition | |

| 2,4,7-Triaminofluorenone | Fluoride (F⁻) | Colorimetric change | Solution turns from violet to deep blue | researchgate.net |

Future Research Directions and Emerging Frontiers

Development of Environmentally Benign and Sustainable Synthetic Methodologies

The future synthesis of 2-Amino-3-bromo-9-fluorenone and its derivatives is increasingly geared towards green chemistry principles to minimize environmental impact and enhance efficiency. Traditional synthetic routes often rely on harsh reagents and metal catalysts, posing challenges for waste management and purification.

Current research is exploring several sustainable alternatives:

Metal-Free Catalysis: A significant advancement is the development of metal- and additive-free reactions. For instance, the use of tert-butyl hydroperoxide (TBHP) to promote the oxidative cyclization of 2-(aminomethyl)biphenyls provides a direct route to highly substituted fluorenones. nih.govnih.gov This method avoids the use of transition metals, which are often toxic and costly.

Photoredox Catalysis: Visible-light-mediated photocatalysis is a rapidly growing field that offers mild reaction conditions for promoting radical-based transformations. researchgate.netresearchgate.net The application of photocatalysis to the synthesis of fluorenones, for example, through the deoxygenative radical cyclization of biarylcarboxylic acids, represents a promising energy-efficient pathway. organic-chemistry.org 9-fluorenone (B1672902) itself has been identified as an inexpensive, metal-free photocatalyst for certain reactions, such as the oxidation of alcohols using air as the oxidant. researchgate.netthieme-connect.com

Aerobic Oxidation: Highly efficient methods are being developed that use air as the primary oxidant. The aerobic oxidation of 9H-fluorenes in the presence of a simple base like potassium hydroxide (B78521) (KOH) can produce substituted 9-fluorenones in high yield and purity under ambient conditions, generating water as the only byproduct. rsc.org

Flow Chemistry: Continuous flow technology can enhance the practicality and safety of fluorenone synthesis. organic-chemistry.org It allows for precise control over reaction parameters, improves heat and mass transfer, and can facilitate scalability while minimizing waste.

The table below summarizes some modern, more sustainable approaches to fluorenone synthesis.

| Synthetic Strategy | Key Features | Environmental Benefits |

| Metal-Free Oxidative Cyclization | Employs TBHP as an oxidant | Avoids heavy metal catalysts and additives nih.govnih.gov |

| Photoredox Catalysis | Uses visible light as an energy source | Mild conditions, high selectivity, energy-efficient researchgate.netorganic-chemistry.org |

| Aerobic Oxidation | Utilizes air as the oxidant | Atom-economical, produces water as a byproduct rsc.org |

| Continuous Flow Synthesis | Employs microreactors for continuous production | Improved safety, scalability, and resource efficiency organic-chemistry.org |

Exploration of Novel Substitution Patterns and Hybrid Material Architectures

The functional groups on this compound serve as versatile handles for creating a vast array of new molecules with tailored properties. The amino group can be modified, while the bromine atom is a prime site for cross-coupling reactions, enabling the construction of more complex architectures.

Future research is focused on several exciting areas:

Donor-Acceptor Systems: By strategically attaching electron-donating and electron-accepting groups to the fluorenone core, researchers can fine-tune the optoelectronic properties of the resulting molecules. nih.gov These donor-acceptor-donor (D-A-D) or donor-π-acceptor (D-π-A) architectures are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net

Supramolecular Materials: Fluorenone derivatives can be designed to self-assemble into highly ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. This leads to the formation of materials like supramolecular gels and liquid crystals, which can exhibit stimuli-responsive behavior. researchgate.net

Hybrid Materials and Liquid Crystals: There is growing interest in creating hybrid materials that merge the properties of the fluorenone core with other functional units. Examples include fluorenone-MIDA boronates, which form stable liquid crystalline phases, and molecules with phosphonic acid anchoring groups for use as self-assembled monolayers in photovoltaic devices. tandfonline.comrsc.orgrsc.org These materials combine the charge-transporting capabilities of the fluorenone scaffold with the self-organizing properties of liquid crystals or the surface-anchoring ability of other functional groups.

Bipolar Charge Transporting Materials: Designing single-component materials capable of transporting both holes and electrons (bipolar transport) is a key goal for simplifying the architecture of electronic devices. Fluorene-based molecules featuring both electron-donating moieties (like carbazole) and electron-accepting groups (like fluorenone or anthraquinone) are being developed for this purpose. nih.gov

Integration of Advanced Computational Modeling for Rational Material Design

The trial-and-error approach to materials discovery is time-consuming and expensive. Advanced computational modeling is emerging as an indispensable tool for the rational in silico design of new fluorenone-based materials with predictable properties. nih.govruben-group.de

Key computational approaches include:

Density Functional Theory (DFT): DFT is widely used to predict the electronic properties of fluorenone derivatives, such as their HOMO/LUMO energy levels, which are critical for determining their suitability for electronic applications. researchgate.netnih.gov Computational results often show good alignment with experimental findings, validating their predictive power. nih.gov

Multiscale Modeling: To predict the performance of a material in a device, it is crucial to understand its properties from the molecular level to the bulk morphology. Multiscale simulation approaches can bridge this gap by first calculating molecular properties and then simulating how these molecules pack in a thin film to predict bulk properties like charge-carrier mobility. ruben-group.de

Machine Learning and Generative Models: Data-driven approaches, including machine learning, are being used to accelerate the discovery of novel organic electronic materials. nih.govschrodinger.com By training models on large datasets of known materials and their properties, it is possible to screen vast chemical spaces for promising candidates or even generate entirely new molecular structures with desired characteristics.

The following table illustrates how computational tools are being applied to design fluorenone-based materials.

| Computational Technique | Application in Fluorenone Material Design | Predicted Properties |

| Density Functional Theory (DFT) | Calculating molecular electronic structure | HOMO/LUMO energies, electron affinity, ionization potential researchgate.netnih.gov |

| Multiscale Simulation | Predicting bulk properties from molecular structure | Charge-carrier mobility, thin-film morphology ruben-group.de |

| Machine Learning (ML) | High-throughput screening and generative design | Optimized structures for specific electronic or optical properties nih.gov |

Challenges and Opportunities in the Scalable Production and Industrial Application of Fluorenone-Based Materials

While research has demonstrated the immense potential of fluorenone-based materials, translating these findings from the laboratory to industrial-scale production presents significant challenges and opportunities.

Challenges:

Scalability and Cost: Many of the complex, multi-step syntheses used to create highly functionalized fluorenone derivatives are not easily scalable. nbinno.comnbinno.com The cost and availability of starting materials and catalysts can also be prohibitive for large-scale production.

Purification: Achieving the high purity required for electronic applications (often >99.9%) can be a major challenge, as even trace impurities can significantly degrade device performance and lifetime.

Process Control: Maintaining consistent quality and performance across large batches requires precise control over synthetic processes, which can be difficult to achieve outside of a controlled laboratory setting.

Opportunities:

Organic Electronics: The market for organic electronics, including OLED displays and organic photovoltaics, is growing rapidly. 24chemicalresearch.com Fluorenone derivatives are valued as building blocks for these technologies due to their excellent charge transport properties, thermal stability, and tunable light emission. rsc.orgalfa-chemistry.com

Pharmaceuticals: The fluorenone scaffold is present in numerous biologically active molecules, including antiviral and anticancer agents. nih.govnih.gov The development of new, high-value pharmaceuticals based on this core structure represents a significant commercial opportunity. 24chemicalresearch.com

Advanced Polymers: Fluorenone can be incorporated into polymers to enhance their thermal stability, mechanical strength, and optical properties, opening up applications in the electronics, automotive, and aerospace industries. nbinno.com24chemicalresearch.com

Energy Storage: Modified fluorenone compounds are being investigated for use in redox flow batteries, a promising technology for large-scale energy storage. 24chemicalresearch.com

The successful commercialization of advanced materials derived from this compound will depend on overcoming the challenges of scalable and cost-effective synthesis while capitalizing on the vast opportunities in high-growth technology sectors. nbinno.com

Q & A

Q. Basic Research Focus

- ¹H NMR : The amino group (NH₂) typically appears as a broad singlet near δ 5.5–6.5 ppm, while aromatic protons resonate between δ 7.2–8.5 ppm. Bromine’s deshielding effect splits signals in the 3-position .

- MS : The molecular ion [M+H]⁺ at m/z 276 (C₁₃H₈BrNO) should dominate, with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- IR : Stretching frequencies for C=O (~1670 cm⁻¹) and N-H (~3350 cm⁻¹) confirm functional groups.

Advanced Research Focus

Advanced characterization includes 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals and X-ray crystallography for absolute configuration verification. Impurity profiling via HPLC-MS (e.g., detecting dehalogenated byproducts) ensures ≥95% purity, as noted in commercial samples .

What safety protocols are critical when handling this compound in the laboratory?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/volatiles .

- Spill Management : Collect solids with a brush, place in airtight containers, and dispose via hazardous waste protocols. Avoid water flushing to prevent environmental contamination .

Advanced Research Focus

For large-scale reactions, implement engineering controls (e.g., closed-system reactors) to minimize exposure. Conduct occupational exposure monitoring (air sampling) and bioconcentration factor (BCF) assessments for environmental risk mitigation .

How can researchers reconcile discrepancies in hazard classifications for this compound across safety data sheets (SDS)?

Q. Methodological Approach

- Comparative Analysis : Cross-reference CLP (EC 1272/2008) and JIS Z 7253 classifications. For example, SDS from Thermo Fisher (EC-based) may lack specific toxicity data, whereas JGHEEN’s SDS (JIS-based) details acute toxicity (H303+H313+H333 codes) .